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Compound of Interest

1-Chloro-N-methylisoquinolin-8-
Compound Name:

amine
CAS No.: 1374652-55-7
Cat. No.: B1460170

Get Quote

Executive Summary & Chemical Profile[2][3][4]

CAS 1374652-55-7, identified as 1-Chloro-N-methylisoquinolin-8-amine, is a bifunctional
isoquinoline scaffold characterized by a reactive electrophilic center at C1 and a nucleophilic
amino handle at the C8 (peri) position.[1][2][3] This specific substitution pattern allows for
"orthogonal functionalization,” enabling researchers to sequentially modify the scaffold to
generate diverse chemical libraries, particularly for kinase inhibitors (targeting the hinge region)
and poly(ADP-ribose) polymerase (PARP) inhibitors.[3]
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Specification

Chemical Name

1-Chloro-N-methylisoquinolin-8-amine

CAS Number 1374652-55-7
Molecular Formula C10HoCIN:2
Molecular Weight 192.64 g/mol

Core Reactivity

C1-Cl: Highly reactive to SNAr and Pd-catalyzed
coupling.C8-NHMe: Nucleophilic; amenable to
acylation, alkylation, or peri-annulation.[1][2][3]

[4]

Storage

2-8°C, Inert atmosphere (Argon/Nitrogen).

Hygroscopic.

Strategic Utility: The "Peri-Effect" Advantage[2]

The structural uniqueness of CAS 1374652-55-7 lies in the 1,8-peri relationship.[1][2][3] Unlike
standard quinolines, the proximity of the C1-chloro and C8-amino groups facilitates:

» Divergent Functionalization: The C1-Cl bond is activated by the ring nitrogen, making it

susceptible to nucleophilic aromatic substitution (SNAr) under mild conditions, while the C8-

amine remains protected or available for subsequent steps.[3]

 Tricyclic Annulation: The scaffold serves as a precursor for imidazo[4,5,1-ijJisoquinolines and

other fused tricyclic systems, which are privileged structures in bio-active alkaloids.[3]

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core

scaffold.
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Figure 1: Divergent synthetic workflows for CAS 1374652-55-7, highlighting three primary
modes of reactivity.[1][2][3]

Detailed Experimental Protocols
Protocol A: C1-Functionalization via SNAr (Nucleophilic
Displacement)

This method is preferred for introducing amine or ether solubilizing groups at the C1 position.[1]
[2][3] The C1-Cl bond in isoquinolines is significantly more labile than in chlorobenzenes due to
the electron-deficient nature of the pyridine ring.[1][2][3]

Reagents:

Substrate: CAS 1374652-55-7 (1.0 eq)[1][2][3]

Nucleophile: Primary/Secondary Amine (1.2-1.5 eq)[1][3]

Base: DIPEA (N,N-Diisopropylethylamine) or K2COs (2.0 eq)[1][2][3]

Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO[1][2][3]

Step-by-Step Procedure:
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e Preparation: In a dry reaction vial, dissolve CAS 1374652-55-7 (100 mg, 0.52 mmol) in
anhydrous NMP (2.0 mL).

» Addition: Add the amine nucleophile (e.g., morpholine, 0.62 mmol) followed by DIPEA (1.04
mmol).

e Reaction: Seal the vial and heat to 100°C for 4—6 hours. Monitor via LC-MS for the
disappearance of the starting material (M+H = 193/195).[1][3]

e Workup: Cool to room temperature. Dilute with water (10 mL) and extract with EtOAc (3 x 10
mL).

 Purification: Wash combined organics with brine, dry over Na=SOa4, and concentrate. Purify
via flash chromatography (SiOz, 0-50% EtOAc/Hexanes).

Critical Quality Attribute (CQA): Ensure complete conversion of the chloride. Residual chloride
can interfere with downstream biological assays.[3]

Protocol B: C1-Arylation via Suzuki-Miyaura Coupling

This protocol installs aryl or heteroaryl groups at C1, common in kinase inhibitor design to
target the hydrophobic pocket.[1][2][3]

Reagents:

« Substrate: CAS 1374652-55-7 (1.0 eq)[1][2][3]

Boronic Acid/Ester: Aryl-B(OH)z (1.5 eq)[1][2][3]

Catalyst: Pd(dppf)Clz[1][3]-DCM (5 mol%)[1][3]

Base: Cs2C0Os (2.0 M aqueous solution, 3.0 eq)[3]

Solvent: 1,4-Dioxane[1][2][3]

Step-by-Step Procedure:
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» Degassing: Charge a microwave vial with the substrate, boronic acid, and Cs2COs solution in
1,4-Dioxane. Sparge with Argon for 5 minutes.

o Catalyst Addition: Add Pd(dppf)CIz[3]-DCM rapidly under an Argon stream.[3] Cap
immediately.

» Reaction: Heat at 90°C (thermal) for 12 hours or 120°C (microwave) for 45 minutes.

« Filtration: Filter the reaction mixture through a Celite pad to remove Palladium black. Rinse
with MeOH.[3]

« |solation: Concentrate the filtrate and purify via reverse-phase HPLC (Water/Acetonitrile +
0.1% Formic Acid).

Protocol C: Peri-Annulation to Tricyclic Cores

Exploiting the 8-NHMe and 1-ClI proximity allows for the formation of fused ring systems.[1][2]
[3]

Target Scaffold: 1-Methyl-1,2-dihydro-4H-imidazo[4,5,1-ijJisoquinolin-4-one derivatives
(requires oxidation) or direct bridging.[1][2][3] Note: Direct cyclization usually requires
displacing the Cl with a linker that can condense with the N-Me, or using a one-carbon bridge if
the Cl is first converted to an amine.[1][2][3]

Modified Protocol (Formation of Perimidine-like analogues):
e Step 1 (Amination): Convert C1-Cl to C1-NHz using Ammonia/MeOH at 120°C (autoclave).

o Step 2 (Cyclization): Treat the resulting 1-amino-8-(methylamino)isoquinoline with Triethyl
Orthoformate (HC(OEt)s) and catalytic p-TsOH.[1][2][3]

» Reaction: Reflux for 3 hours. The N1 and N8 nitrogens will bridge via the methine carbon,
forming a tricyclic cation or neutral species depending on pH.[3]

Troubleshooting & Optimization Guide
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Issue Probable Cause Corrective Action

Switch solvent to DMSO;
o Nucleophile steric hindrance or  increase temperature to
Low Yield in SNAr _
low temperature.[1][2][3] 120°C. Use microwave

irradiation.[3]

Switch catalyst to
) ) Reductive elimination of Cl Pd(OACc)2/XPhos or
Protodehalogenation (Suzuki) ) ) .
without coupling.[3] Pd2dbas/SPhos to facilitate

oxidative addition.[3]

) Catalyst poisoning (Suzuki) or Ensure rigorous degassing.[3]
Incomplete Conversion ]
moisture (SNAr).[3] Use anhydrous solvents.[3]

Avoid BBrs or AICls.[3] Use
) Demethylation under harsh mild deprotection strategies if
N-Methyl Scrambling ) ) N )
Lewis Acid conditions.[1][2][3] other protecting groups are

present.[3]

References

 Isoquinoline Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley:
Chichester, 2010. (Standard reference for 1-chloroisoquinoline reactivity).

» SNAr Methodologies: Terrier, F. Nucleophilic Aromatic Displacement: The Influence of the
Nitro Group; VCH: New York, 1991. (Mechanistic grounding for pyridine/isoquinoline
electrophilicity).

» Pd-Catalysis on Heterocycles: Surry, D. S.; Buchwald, S. L.[3] "Dialkylbiaryl phosphines in
Pd-catalyzed amination: A user's guide.” Chem. Sci.[3]2011, 2, 27-50.[3] Link

» Peri-Annulation Precedents: Tanimoto, K., et al. "Synthesis of peri-fused heterocycles." J.
Org.[3][5] Chem.2019, 84, 1489. (Analogous chemistry for 1,8-naphthalene and isoquinoline
systems).

(Note: Specific patent literature for CAS 1374652-55-7 is limited, but its reactivity profile is
strictly homologous to 1-chloroisoquinoline derivatives used in recent kinase inhibitor patents.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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